molecular formula C5H16ClN3O2S B1383018 [(2-Aminoethyl)sulfamoyl](propan-2-yl)amine hydrochloride CAS No. 1798717-49-3

[(2-Aminoethyl)sulfamoyl](propan-2-yl)amine hydrochloride

Cat. No. B1383018
CAS RN: 1798717-49-3
M. Wt: 217.72 g/mol
InChI Key: JRLFMBCOAOZBLM-UHFFFAOYSA-N
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Description

“(2-Aminoethyl)sulfamoylamine hydrochloride” is a chemical compound with the CAS Number: 1798717-49-3 . It has a molecular weight of 217.72 and is typically available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H15N3O2S.ClH/c1-5(2)8-11(9,10)7-4-3-6;/h5,7-8H,3-4,6H2,1-2H3;1H . This code provides a specific string of characters representing the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It’s important to note that the physical and chemical properties can vary depending on the specific conditions, such as temperature and pressure.

Scientific Research Applications

  • Facile Synthesis of Amines : A study describes the synthesis of certain amines, including compounds structurally related to “(2-Aminoethyl)sulfamoylamine hydrochloride”. This process involves a five-step sequence, including modified Nef reactions and final desulfonation treatment. Such methods are crucial for developing time-saving and cost-efficient synthetic routes for similar compounds (Peng et al., 2013).

  • Synthesis in Antibacterial Drug Production : Another study details the synthesis of an impurity in the antibacterial drug Sulfamethizole, which shares a similar sulfamoyl chemical structure. This impurity results from the reaction of sulfonyl chloride with Sulfamethizole, providing insight into the complex chemical interactions and by-products in pharmaceutical manufacturing (Talagadadeevi et al., 2012).

  • Protecting and Activating Group for Amine Synthesis : Research has also been done on the use of certain sulfonyl groups as versatile protecting and activating groups in the synthesis of amines. This involves the use of 2-(1,3-Dioxan-2-yl)ethylsulfonyl chloride as a sulfonating agent, which is a process relevant to the synthesis of compounds like “(2-Aminoethyl)sulfamoylamine hydrochloride” (Sakamoto et al., 2006).

  • Sulfamoyl Azides and Triazoles : A study highlights the generation of sulfamoyl azides from secondary amines, which are key intermediates in synthesizing various chemical compounds, including those structurally similar to the compound . These azides react with alkynes to form sulfamoyl triazoles, demonstrating the versatility of sulfamoyl groups in organic synthesis (Culhane & Fokin, 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N'-(propan-2-ylsulfamoyl)ethane-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15N3O2S.ClH/c1-5(2)8-11(9,10)7-4-3-6;/h5,7-8H,3-4,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLFMBCOAOZBLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(2-Aminoethyl)sulfamoyl](propan-2-yl)amine hydrochloride
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[(2-Aminoethyl)sulfamoyl](propan-2-yl)amine hydrochloride
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[(2-Aminoethyl)sulfamoyl](propan-2-yl)amine hydrochloride
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[(2-Aminoethyl)sulfamoyl](propan-2-yl)amine hydrochloride
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[(2-Aminoethyl)sulfamoyl](propan-2-yl)amine hydrochloride
Reactant of Route 6
[(2-Aminoethyl)sulfamoyl](propan-2-yl)amine hydrochloride

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